molecular formula C18H19N5O B361316 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 405279-24-5

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B361316
M. Wt: 321.4g/mol
InChI Key: GBKCHUMPQMYDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained attention in the scientific community due to its potential applications in research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound '5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of a coupling reagent to form the desired compound.

Starting Materials
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, 3,4-dimethylphenyl isocyanate, Coupling reagent

Reaction
To a solution of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid in a suitable solvent, add the coupling reagent and stir for 10 minutes., Add 3,4-dimethylphenyl isocyanate to the reaction mixture and stir for 2 hours at room temperature., Quench the reaction by adding a suitable quenching agent., Isolate the product by filtration and wash with a suitable solvent., Purify the product by recrystallization or chromatography.

Mechanism Of Action

The mechanism of action of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. Additionally, it may disrupt the cell membrane of bacteria, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide are still being studied. However, it has been found to have low toxicity in animal studies, suggesting that it may be safe for use in humans.

Advantages And Limitations For Lab Experiments

One advantage of using 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a new tool for cancer research and drug development. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is further studies on its mechanism of action to better understand its potential applications in cancer treatment and antibiotic development. Additionally, it may be studied for its potential use in the development of new drugs for other diseases.

Scientific Research Applications

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in scientific research. It has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment. Additionally, it has been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

5-amino-1-benzyl-N-(3,4-dimethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-8-9-15(10-13(12)2)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKCHUMPQMYDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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